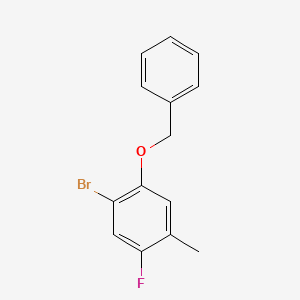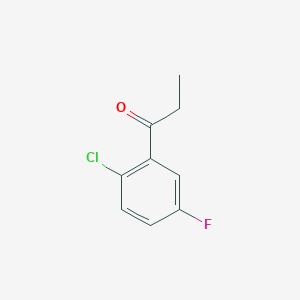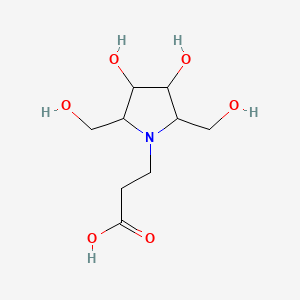
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is a complex organic compound with multiple hydroxyl groups and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as pyrrolidine derivatives and dihydroxy compounds. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification processes to achieve high purity and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in the industrial production of complex organic compounds.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially converting carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biomolecules allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure may enable it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its multiple functional groups allow for various chemical modifications, making it useful in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)-1-pyrrolidinepropanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C9H17NO6 |
|---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-2,5-bis(hydroxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO6/c11-3-5-8(15)9(16)6(4-12)10(5)2-1-7(13)14/h5-6,8-9,11-12,15-16H,1-4H2,(H,13,14) |
InChI Key |
LFEMHHUATHEIIW-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(C(C(C1CO)O)O)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


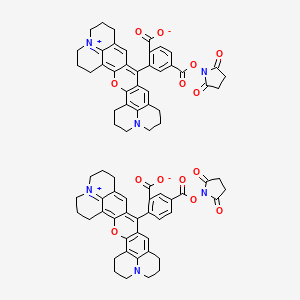
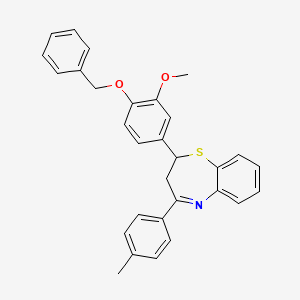
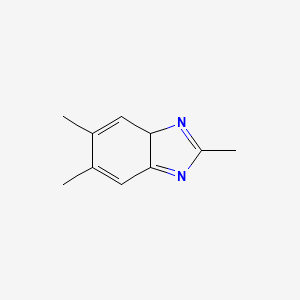
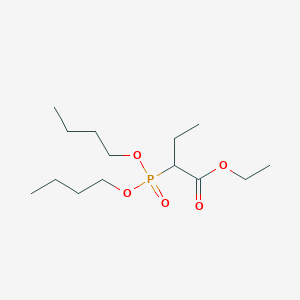
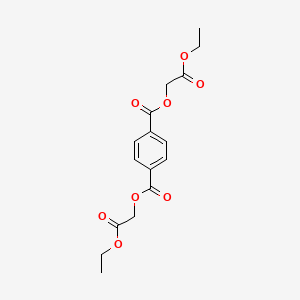
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
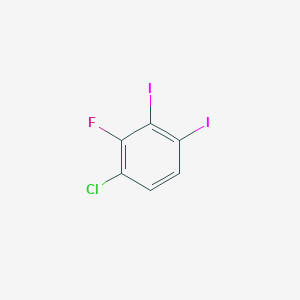
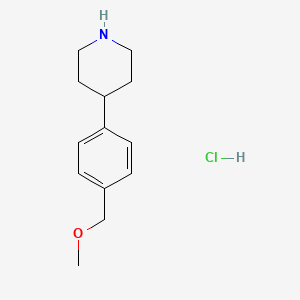
![9-((3aR,4S,6R,6aR)-6-(Aminomethyl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B14762081.png)
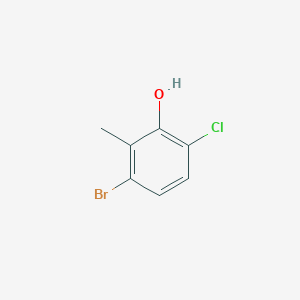
![4-[2-(Butylamino)-5-(4-morpholin-4-ylsulfonylphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B14762099.png)
